4-bromo-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
4-bromo-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O3 It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and a 2-methyl-4-nitrophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-4-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, forming 2-methyl-4-nitrophenylamine.
Bromination: The benzamide core is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst, such as iron(III) bromide.
Amidation: The brominated benzamide is then reacted with 2-methyl-4-nitrophenylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-bromo-N-(2-methyl-4-aminophenyl)benzamide.
Oxidation: Formation of 4-bromo-N-(2-carboxy-4-nitrophenyl)benzamide.
Scientific Research Applications
4-bromo-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-nitrophenyl)benzamide
- 2-bromo-N-methyl-N-(4-nitrophenyl)benzamide
- N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
4-bromo-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity, potentially affecting its interaction with biological membranes and proteins.
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-bromo-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-8-12(17(19)20)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,16,18) |
InChI Key |
IELNTQLTPWREKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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